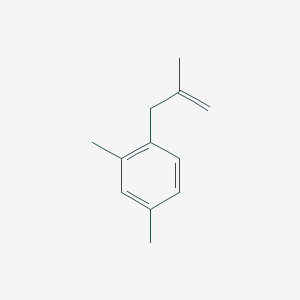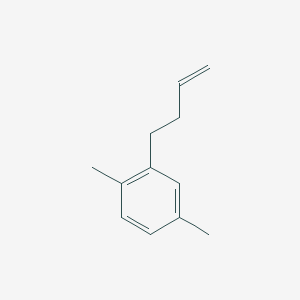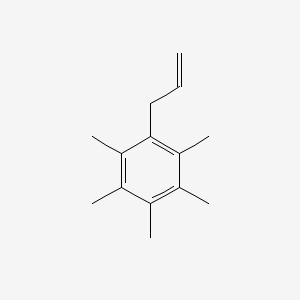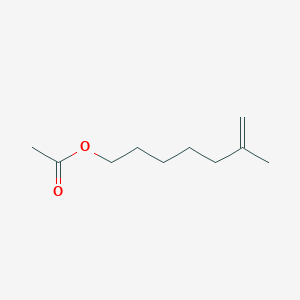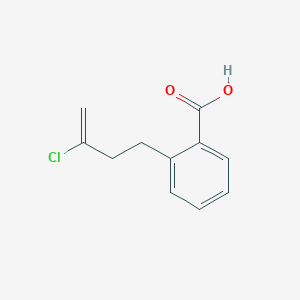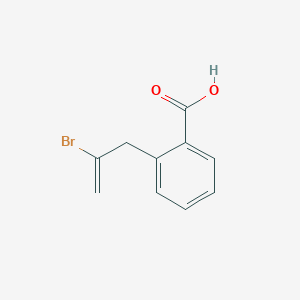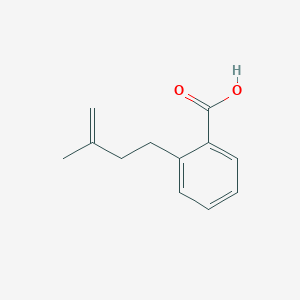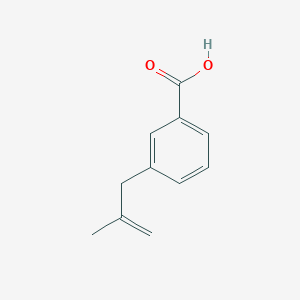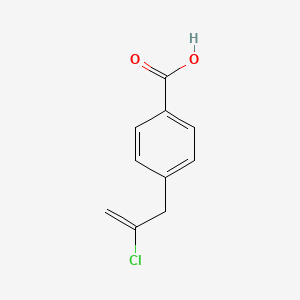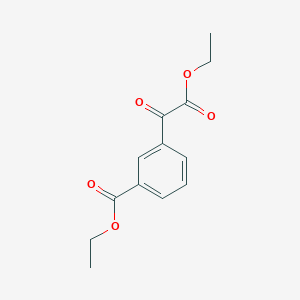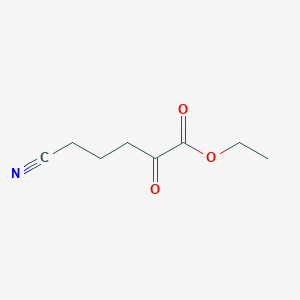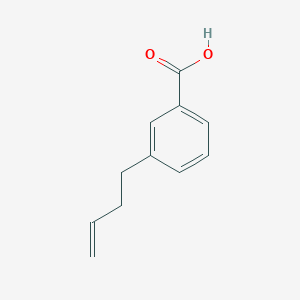
3-(3-Butenyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Butenyl)benzoic acid is a chemical compound with the CAS Number: 286933-10-6 and a molecular weight of 176.22 . It is an off-white solid .
Molecular Structure Analysis
The linear formula of 3-(3-Butenyl)benzoic acid is C11H12O2 . This indicates that the molecule consists of 11 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms.Physical And Chemical Properties Analysis
3-(3-Butenyl)benzoic acid is an off-white solid . It has a molecular weight of 176.22 and a linear formula of C11H12O2 .Applications De Recherche Scientifique
-
Materials Research and Pharmaceutical Applications
- Benzoic acid derivatives, including 3-(3-Butenyl)benzoic acid, are extensively employed in co-crystal engineering for materials research and pharmaceutical applications .
- These compounds have been extensively studied using experimental and computational techniques with a view of understanding the structure–property relations .
- The introduction of another functional group and its position is found to systematically influence the physical and chemical properties in the substituted benzoic acid systems .
-
Raman Spectroscopic Studies
- Raman spectroscopic studies and density functional theory (DFT) calculations have been used to study the high-pressure behavior of benzoic acid derivatives .
- This method is useful in studying the influence of weak interactions in the crystalline phase .
- The results of the high-pressure Raman spectroscopic work on benzoic acid derivatives up to about 1 GPa are presented and compared .
-
Corrosion Resistance Studies
- Anti-inflammatory Compound
- A compound similar to “3-(3-Butenyl)benzoic acid”, known as “3-Geranyl-4-hydroxy-5-(3′-methyl-2′-butenyl)benzoic Acid”, has been identified as an anti-inflammatory compound from Myrsine seguinii .
- This compound strongly suppressed 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced inflammation on mouse ears at a dose of 500 μg (inhibitory effect (IE): 65%). The acetate and the methyl ether of this compound showed moderate activity at a 500-μg application, with IE 38% and 27%, respectively .
-
Chemical Synthesis
- “3-(3-Butenyl)benzoic acid” is a chemical compound that can be used in the synthesis of other complex molecules .
- It can be used as a building block in the synthesis of various organic compounds .
- The specific methods of application or experimental procedures would depend on the target molecule being synthesized .
-
Biochemical Research
- Benzoic acid derivatives have been used in biochemical research .
- They can be used to study their interactions with biological systems, such as their potential anti-inflammatory properties .
- The specific methods of application or experimental procedures would depend on the specific research question being investigated .
Safety And Hazards
Propriétés
IUPAC Name |
3-but-3-enylbenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-2-3-5-9-6-4-7-10(8-9)11(12)13/h2,4,6-8H,1,3,5H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIBHGSBRURDWDC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC1=CC(=CC=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50641260 |
Source


|
| Record name | 3-(But-3-en-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50641260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Butenyl)benzoic acid | |
CAS RN |
286933-10-6 |
Source


|
| Record name | 3-(But-3-en-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50641260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

